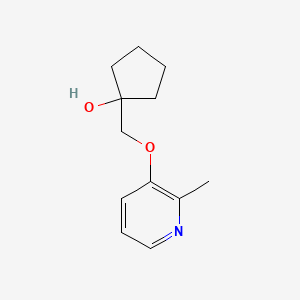
1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and a 2-methylpyridin-3-yloxy group. This compound is of interest due to its unique structure, which combines a cyclopentane ring with a pyridine derivative, potentially offering diverse chemical reactivity and applications.
Preparation Methods
The synthesis of 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclopentan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyridin-3-ol with cyclopentylmethanol in the presence of a base to form the desired product. The reaction typically requires anhydrous conditions and may be catalyzed by a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative with a methylpyridin-3-yloxy group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclopentan-1-ol exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclopentan-1-ol include other cyclopentane derivatives and pyridine-containing compounds. For example:
2-Methylpyridin-3-ol: A precursor in the synthesis of the target compound.
Cyclopentanol: A simpler cyclopentane derivative with a hydroxyl group.
Pyridine derivatives: Compounds like 2-methylpyridine and 3-hydroxypyridine share structural similarities and may exhibit comparable reactivity.
Biological Activity
1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclopentan-1-ol, a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is C12H15N1O2, with a molecular weight of approximately 205.25 g/mol. Its structure includes a cyclopentanol ring and a pyridine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1499099-10-3 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. The presence of the pyridine ring enhances its ability to form hydrogen bonds and hydrophobic interactions with enzyme active sites.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could protect cells from oxidative stress.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in cancer cell lines, indicating potential anticancer properties. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .
- Animal Models : In rodent models, administration of the compound showed significant improvement in cognitive function and memory retention, suggesting its potential use in treating neurodegenerative diseases .
- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed favorable absorption characteristics and a half-life suitable for therapeutic applications .
Safety and Toxicology
Toxicological assessments have indicated that this compound has a low toxicity profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and safety in human subjects.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[(2-methylpyridin-3-yl)oxymethyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-10-11(5-4-8-13-10)15-9-12(14)6-2-3-7-12/h4-5,8,14H,2-3,6-7,9H2,1H3 |
InChI Key |
DUKVLQAGTZSUNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















